triphenylphosphine sulfide chemical properties
triphenylphosphine sulfide chemical properties
An In-depth Technical Guide to the Chemical Properties of Triphenylphosphine (B44618) Sulfide (B99878)
Introduction
Triphenylphosphine sulfide, systematically named triphenyl-λ⁵-phosphanethione, is an organophosphorus compound with the chemical formula (C₆H₅)₃PS, commonly abbreviated as Ph₃PS. It presents as a colorless, air-stable solid that is soluble in many organic solvents.[1] Structurally, the molecule features a phosphorus atom at the center of a distorted tetrahedron, bonded to three phenyl rings and one sulfur atom, exhibiting idealized C₃ point group symmetry.[1][2] This compound serves as a key reagent in various organic synthesis applications and is also studied for its coordination chemistry. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and its primary chemical reactions.
Physicochemical and Spectroscopic Properties
The fundamental physical and spectroscopic data for triphenylphosphine sulfide are summarized below. These properties are essential for its identification, handling, and application in research settings.
Physical Properties
The key physical characteristics of triphenylphosphine sulfide are presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₈H₁₅PS[3][4] |
| Molar Mass | 294.35 g/mol [1][5] |
| Appearance | White to colorless crystalline solid[1][6][7] |
| Melting Point | 161–163 °C[1][8][9]; 162–164 °C[5][7] |
| Boiling Point | 428.7 °C (at 760 mmHg)[5][10] |
| Density | 1.20 g/cm³[5][10][11] |
| Water Solubility | Insoluble[5][9][11] |
| Organic Solubility | Soluble in dichloromethane (B109758), ethanol[1], isooctane[8] |
| Vapor Pressure | 3.71 x 10⁻⁷ mmHg (at 25 °C)[5] |
Spectroscopic and Structural Data
Spectroscopic data are critical for the structural elucidation and purity assessment of triphenylphosphine sulfide. Table 2 compiles its characteristic spectral and crystallographic parameters.
| Parameter | Data |
| ³¹P NMR (CDCl₃) | δ = 43.3 ppm[6][12][13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 7.72 ppm (m), 7.50 ppm (m), 7.44 ppm (m)[10][14] |
| ¹³C NMR (CDCl₃) | Spectra available[10] |
| Infrared (IR) | P=S stretch: 1169–1159 cm⁻¹[15] |
| Crystal System | Monoclinic[2] |
| Space Group | P2₁/c[2] |
| P=S Bond Length | 1.950 Å (average)[2] |
| P-C Bond Length | 1.817 Å (average)[2] |
Chemical Properties and Reactions
Triphenylphosphine sulfide is a versatile molecule in synthetic chemistry, primarily utilized as a sulfur-transfer agent. The sulfur atom is weakly nucleophilic.[1]
Synthesis from Triphenylphosphine
The most common synthesis of triphenylphosphine sulfide involves the direct reaction of triphenylphosphine (PPh₃) with elemental sulfur (S₈). The reaction is typically rapid and high-yielding.[6][12] The proposed mechanism involves an initial nucleophilic attack by the phosphine (B1218219) on the S₈ ring to form a zwitterionic intermediate.[6][12][13] This is followed by a cascade of subsequent attacks by other phosphine molecules, ultimately breaking down the sulfur ring to yield eight equivalents of Ph₃PS.[6][13]
Caption: Proposed mechanism for the synthesis of Ph₃PS.
Sulfur Transfer Reactions
A key application of triphenylphosphine sulfide is the conversion of epoxides to their corresponding episulfides (thiiranes).[1] In this reaction, Ph₃PS acts as a sulfur donor, and the thermodynamically stable triphenylphosphine oxide (Ph₃PO) is formed as a byproduct.[1] It is also used to convert ketenes into thioketenes.[1]
Caption: Synthetic utility of triphenylphosphine sulfide.
Coordination Chemistry
Triphenylphosphine sulfide can act as a ligand in coordination chemistry, typically binding to metal centers through its sulfur atom.[15] For example, it reacts with diiodine (I₂) to form a 1:1 molecular charge-transfer complex, Ph₃PS·I₂.[16] It has also been used to synthesize complexes with rhodium(I) and ruthenium(II).[15]
Experimental Protocols
Rapid Synthesis of Triphenylphosphine Sulfide
This procedure is adapted from a high-yield, room-temperature synthesis that is complete in under one minute.[6][12]
Materials:
-
Triphenylphosphine (PPh₃): 2.62 g (10.0 mmol)
-
Elemental Sulfur (S₈): 320 mg (10.0 mmol S atoms)
-
Dichloromethane (CH₂Cl₂): 5 mL
-
Methanol (B129727) (MeOH): ~10 mL
-
Test tube or small flask, vortex mixer, filtration apparatus
Procedure:
-
Add solid triphenylphosphine (10 mmol) and elemental sulfur (10 mmol) to a test tube.[6][12]
-
Immediately cap the tube and shake it vigorously using a vortex mixer. The solids will dissolve within approximately 30 seconds to form a pale-yellow solution. A slight increase in temperature may be noted.[6][12][13]
-
Continue shaking. After about 40 seconds, the product will precipitate as a white crystalline solid.[6][12]
-
Once precipitation is complete, cool the mixture to room temperature.[13]
-
Wash the precipitate with three portions of methanol (2 mL each).[6][12][13]
-
Dry the product in air or under vacuum. Expected yield: ~2.59 g (88%).[6][12] The product purity can be confirmed by NMR spectroscopy.[6][12][13]
References
- 1. Triphenylphosphine sulfide - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine sulfide [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. Triphenylphosphine sulfide 98 3878-45-3 [sigmaaldrich.com]
- 9. TRIPHENYLPHOSPHINE SULFIDE | 3878-45-3 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemwhat.com [chemwhat.com]
- 12. researchgate.net [researchgate.net]
- 13. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 14. TRIPHENYLPHOSPHINE SULFIDE(3878-45-3) 1H NMR spectrum [chemicalbook.com]
- 15. isca.me [isca.me]
- 16. Crystal structure of triphenylphosphine sulfide diiodine; the first crystallographically characterised 1∶1 molecular charge-transfer complex of a tertiary phosphine sulfide with diiodine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
